molecular formula C15H22N2O4 B2877413 6-{2-Hydroxy-3-[(2-methoxyethyl)amino]propoxy}-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1552165-81-7

6-{2-Hydroxy-3-[(2-methoxyethyl)amino]propoxy}-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B2877413
CAS No.: 1552165-81-7
M. Wt: 294.351
InChI Key: MPZJMSMDTFSYCR-UHFFFAOYSA-N
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Description

6-{2-Hydroxy-3-[(2-Methoxyethyl)Amino]Propoxy}-1,2,3,4-Tetrahydroquinolin-2-One (CAS: 1552165-81-7) is a tetrahydroquinolinone derivative characterized by a 2-hydroxy-3-[(2-methoxyethyl)amino]propoxy substituent at the 6-position of the tetrahydroquinolin-2-one scaffold. Its molecular formula is C₁₆H₂₃N₂O₅, and its structure includes a hydroxy group, a methoxyethylamino side chain, and a tetrahydroquinolinone core .

Properties

IUPAC Name

6-[2-hydroxy-3-(2-methoxyethylamino)propoxy]-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-20-7-6-16-9-12(18)10-21-13-3-4-14-11(8-13)2-5-15(19)17-14/h3-4,8,12,16,18H,2,5-7,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZJMSMDTFSYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC(COC1=CC2=C(C=C1)NC(=O)CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-{2-Hydroxy-3-[(2-methoxyethyl)amino]propoxy}-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound known for its diverse biological activities. This compound features a tetrahydroquinoline core, which is integral to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O4C_{15}H_{22}N_{2}O_{4}, with a molecular weight of approximately 294.35 g/mol. The structural characteristics include:

  • Tetrahydroquinoline core : Provides stability and unique reactivity.
  • Hydroxyl group : Enhances solubility and potential interaction with biological targets.
  • Methoxyethyl amino propoxy chain : Contributes to the compound's lipophilicity and ability to penetrate biological membranes.

Biological Activities

Research into the biological activities of this compound suggests several potential mechanisms and therapeutic applications:

  • Antimicrobial Activity : Compounds with similar structures have been shown to exhibit antimicrobial properties. The presence of a hydroxyl group may enhance interaction with microbial membranes, leading to increased efficacy against bacterial strains.
  • Anticancer Properties : Preliminary studies indicate that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation. The unique structure of this compound may offer novel pathways for targeting cancer cells.
  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective effects in various models of neurodegeneration. This suggests potential applications in treating conditions such as Alzheimer's disease or Parkinson's disease.
  • Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Antimicrobial Activity : A study conducted on similar tetrahydroquinoline derivatives showed effective inhibition against Gram-positive bacteria, suggesting that modifications in the side chains can enhance antibacterial properties .
  • Cancer Cell Proliferation Inhibition : Research indicated that tetrahydroquinoline derivatives could inhibit the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological ActivityUnique Features
1-(4-Methoxyphenyl)-1H-pyrroleContains a methoxyphenyl groupAnticancerPyrrole ring adds distinct reactivity
6-HydroxyquinolineHydroxylated quinolineAntimicrobialSimpler structure without tetrahydro component
4-(Aminomethyl)-1H-pyrroleAminomethyl side chainNeuroprotectiveLacks the quinoline core

Comparison with Similar Compounds

Structural Analogues in the Tetrahydroquinolinone Family

Substituent Variations in the 6-Position

The 6-position of tetrahydroquinolinone derivatives is frequently modified to tune pharmacological properties. Key analogs include:

6-(3-Amino-2-Hydroxypropoxy)-1,2,3,4-Tetrahydroquinolin-2-One (CID 16795817) Molecular Formula: C₁₂H₁₆N₂O₃ Substituent: 3-amino-2-hydroxypropoxy Key Differences: Lacks the methoxyethyl group, resulting in reduced hydrophobicity compared to the target compound. This simpler side chain may enhance solubility but reduce membrane permeability .

6-(2-Aminoethoxy)-1,2,3,4-Tetrahydroquinolin-2-One Molecular Formula: C₁₁H₁₄N₂O₂ Substituent: 2-aminoethoxy Key Differences: Shorter side chain with a primary amine. Available from 4 suppliers, indicating established synthesis protocols. The absence of a hydroxy group may limit hydrogen-bonding interactions in biological systems .

Modifications in the Core Structure

6-Methoxy-3,4-Dihydroisoquinolin-1(2H)-One Molecular Formula: C₁₀H₁₁NO₂ Substituent: Methoxy at the 6-position Key Differences: Replaces the tetrahydroquinolinone core with a dihydroisoquinolinone structure. The methoxy group enhances electron density but eliminates the hydroxy and amino functionalities critical for receptor interactions .

6-(2,6-Difluorobenzoyl)-1,2,3,4-Tetrahydroquinolin-2-One Molecular Formula: C₁₆H₁₂F₂NO₂ Substituent: 2,6-Difluorobenzoyl Key Differences: The aromatic benzoyl group introduces strong electron-withdrawing effects, which may improve binding to hydrophobic pockets but reduce solubility .

Pharmacological and Physicochemical Properties

  • Solubility : The hydroxy and methoxy groups likely improve aqueous solubility relative to isopropyl- or benzoyl-substituted analogs.
  • Metabolic Stability : The methoxy group could reduce oxidative metabolism compared to primary amines .

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